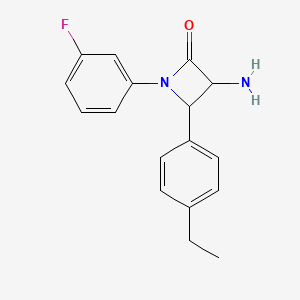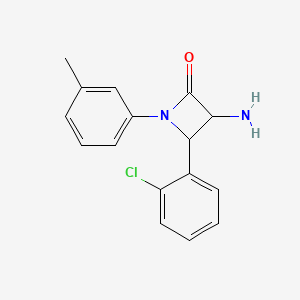![molecular formula C15H17ClFNO B11842528 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] CAS No. 1184917-32-5](/img/structure/B11842528.png)
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] is a complex organic compound featuring a spirocyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material containing the required stereochemical information, the bicyclic scaffold is formed in a stereocontrolled manner.
Desymmetrization Process: This involves starting from achiral tropinone derivatives and achieving stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization processes are likely employed on a larger scale to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the chloro and fluoro positions .
Wissenschaftliche Forschungsanwendungen
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the spiro-oxirane moiety.
8-Methyl-8-azabicyclo[3.2.1]octane-3-yl atropate: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2’-oxirane] lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1184917-32-5 |
|---|---|
Molekularformel |
C15H17ClFNO |
Molekulargewicht |
281.75 g/mol |
IUPAC-Name |
8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] |
InChI |
InChI=1S/C15H17ClFNO/c16-11-3-10(4-12(17)5-11)8-18-13-1-2-14(18)7-15(6-13)9-19-15/h3-5,13-14H,1-2,6-9H2 |
InChI-Schlüssel |
QLASZAHTQYRIDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3(CC1N2CC4=CC(=CC(=C4)Cl)F)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


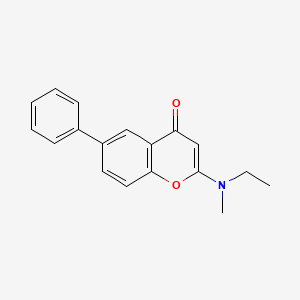
![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)
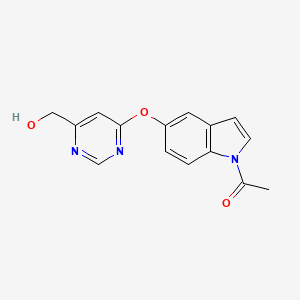
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)

![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
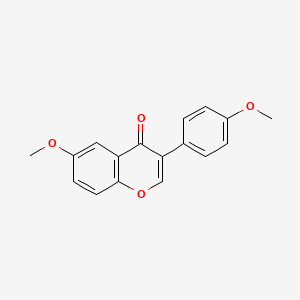
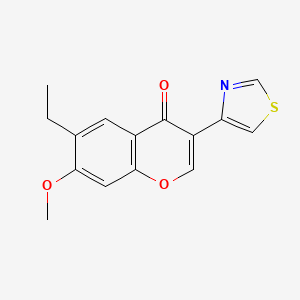
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)
